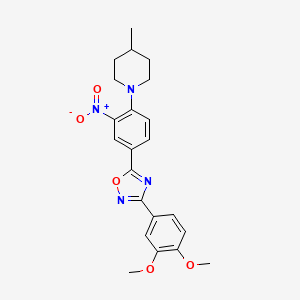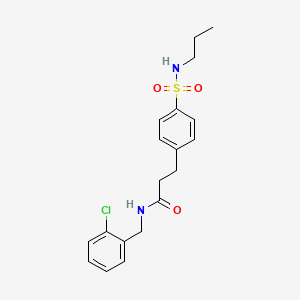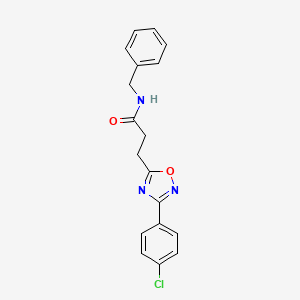
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of tetrahydroquinoline derivatives and has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that it acts as a selective antagonist of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that plays a key role in excitatory synaptic transmission. It has also been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its high selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various biological processes. However, one of the limitations of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects.
Future Directions
There are several future directions for the study of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the potential use of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on various biological processes.
Synthesis Methods
The synthesis of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzamide. This intermediate is then reacted with 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid to form N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Scientific Research Applications
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential pharmacological applications. It has been found to possess various biological activities such as analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-16-4-6-17(7-5-16)24(29)27-14-2-3-18-15-19(8-13-22(18)27)23(28)26-21-11-9-20(25)10-12-21/h4-13,15H,2-3,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMIZEWLQIWLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

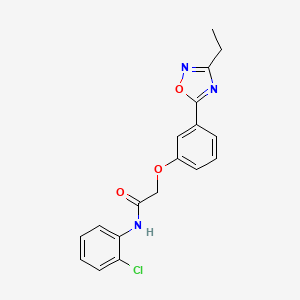





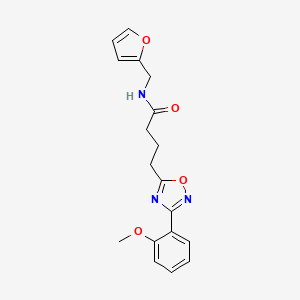

![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)
